molecular formula C6H5ClN2O2 B585236 Methyl 2-chloropyrimidine-4-carboxylate CAS No. 149849-94-5

Methyl 2-chloropyrimidine-4-carboxylate

Cat. No. B585236
Key on ui cas rn: 149849-94-5
M. Wt: 172.568
InChI Key: GGTNGWOGJHJQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

To a solution of THF (0.25 mL) and toluene (1 mL) at −20° C. under a nitrogen atmosphere was added methyl magnesium chloride (3.0 M in THF, 1 mL, 2.90 mmol) followed by t-BuOH (0.050 mL in 0.750 mL THF, 0.579 mmol) and left to stir for 30 min at 0° C. The solution was cooled back down to −20° C. and methyl 2-chloropyrimidine-4-carboxylate (100 mg, 0.58 mmol) in THF (1 mL) was added. The solution was warmed to room temperature and stirred for an additional 30 min. The solution was diluted with EtOAc, washed with brine, dried with MgSO4, filtered, and concentrated to dryness to afford 2-(2-chloropyrimidin-4-yl)propan-2-ol (71 mg, 0.41 mmol, 71% yield. MS ESI: [M+H]+ m/z 173.1. 1H NMR (500 MHz, CDCl3) δ 8.60 (dd, J=1.8, 5.1, 1H), 7.44 (d, J=5.1 1H), 1.56 (d, J=1.8, 6H).
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[Mg]Cl.[CH3:11][C:12]([OH:15])([CH3:14])[CH3:13].[Cl:16][C:17]1[N:22]=C(C(OC)=O)[CH:20]=[CH:19][N:18]=1>C1COCC1.CCOC(C)=O>[Cl:16][C:17]1[N:22]=[C:11]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
0.05 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0.25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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